Sulfadimethoxine sodium

Overview

Description

Sulfadimethoxine sodium, also known as Sulfadimethoxydiazine sodium, is a long-lasting sulfonamide antimicrobial medication . It is used to treat many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It is most frequently used in veterinary medicine, although it is approved in some countries for use in humans .

Molecular Structure Analysis

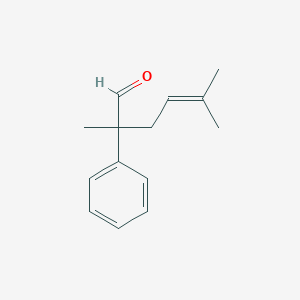

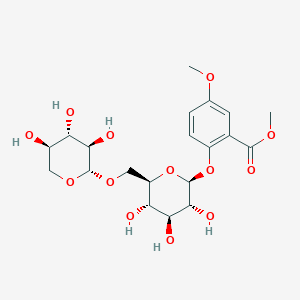

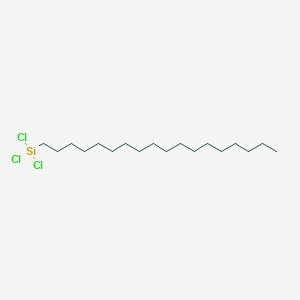

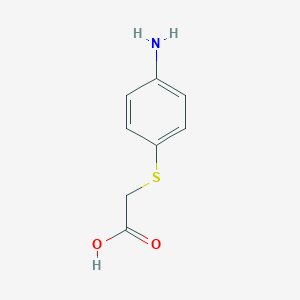

The molecular formula of Sulfadimethoxine sodium is C12H13N4NaO4S . The average mass is 332.311 Da and the monoisotopic mass is 332.055511 Da . The systematic name is Sodium (4-aminophenyl)sulfonylazanide .Physical And Chemical Properties Analysis

Sulfadimethoxine Sodium has a molecular weight of 332.31 and its molecular formula is C12H13N4NaO4S . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Nanosensor Development

Sulfadimethoxine sodium has been used in the development of a novel oxygen-doped g-C3N4 nanoplate (OCNP) structure that serves as an efficient sulfadimethoxine sensing platform . This nanosensor exhibits effective radiative recombination of surface-confined electron-hole pairs and efficient π-π interaction with Sulfadimethoxine, causing rapid fluorescence response and thus ensuring the fast and continuous monitoring of Sulfadimethoxine .

Antibiotic Residue Tracing

Sulfadimethoxine sodium is one of the most widely used broad-spectrum antibiotics with a long half-life and robust resistance to biodegradation . It can severely disrupt the balance of water ecosystems . Therefore, it is crucial to trace Sulfadimethoxine residue timely and rapidly before the discharge of wastewaters .

Pharmaceutical Applications

Sulfadimethoxine sodium is used in combination with Trimethoprim (TMP) in Vetricine® oral solution product . A stability-indicating RP-HPLC method has been developed and validated for the simultaneous determination of TMP and Sulfadimethoxine sodium in this oral solution .

Water Treatment Process

The presence of Sulfadimethoxine in raw water poses new challenges to the drinking water treatment process . The chlorination of Sulfadimethoxine in the sodium hypochlorite disinfection process has been studied .

Biosensor Development

A highly sensitive biosensor has been developed for the determination of Sulfadimethoxine . Au and Mn nanoparticles decorated reduced graphene oxide (Au-Mn/rGO) was introduced as a signal hindering molecule under the target-induced amplification strategy .

Mechanism of Action

Target of Action

Sulfadimethoxine sodium primarily targets bacteria and some protozoa . It is a sulfonamide antibiotic used to treat a variety of infections, including respiratory, urinary tract, enteric, and soft tissue infections .

Mode of Action

Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . It acts as a competitive inhibitor against PABA, being structurally similar to PABA, it binds to the enzyme’s active site and prevents the synthesis of folic acid from progressing .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of folic acid. Folic acid is necessary for these organisms to produce nucleic acids (i.e., DNA and RNA), which are required for cell division . By inhibiting the synthesis of folic acid, Sulfadimethoxine sodium prevents pathogen growth rather than killing them .

Pharmacokinetics

It is known that sulfonamides, like sulfadimethoxine, diffuse easily when in their unionized, lipid-soluble form, and easily reach many tissues .

Result of Action

The result of Sulfadimethoxine sodium’s action is the inhibition of bacterial growth. It has a microbiostatic effect rather than a microbiocidal one . This means it prevents pathogen growth rather than killing them, and has the strongest effect in the beginning stages of an infection, when the pathogen is rapidly dividing .

Action Environment

Environmental factors can influence the action of Sulfadimethoxine sodium. For instance, increasing moisture or temperature can increase its degradation in manure . Also, its photodegradation in water can be influenced by initial pH and common water constituents .

Safety and Hazards

Sulfadimethoxine sodium is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

properties

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N4O4S.Na/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDZQHMCPDUUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N4NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858735 | |

| Record name | Sodium sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfadimethoxine sodium | |

CAS RN |

1037-50-9 | |

| Record name | Sulfadimethoxine sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001037509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-(2,6-dimethoxy-4-pyrimidinyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-(2,6-dimethoxy-4-pyrimidinyl)sulphanilamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DG2B481W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.